3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol
Description
3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol is a synthetic organic compound characterized by a propanol backbone substituted with a 1,3-dioxanyl ring and a 2-ethoxyphenyl group.
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-2-17-14-7-4-3-6-12(14)13(16)8-9-15-18-10-5-11-19-15/h3-4,6-7,13,15-16H,2,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWFDWUPSAYNTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(CCC2OCCCO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol typically involves the formation of the 1,3-dioxane ring through the reaction of carbonyl compounds with ethyl orthoformate and 1,3-propanediol in the presence of a catalytic amount of NBS (N-Bromosuccinimide) . This reaction is known for its tolerance to acid-sensitive groups, making it a versatile method for synthesizing 1,3-dioxane derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol involves its interaction with molecular targets such as enzymes or receptors. The 1,3-dioxane ring and ethoxyphenyl group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Key Observations:
- In contrast, the nitroimidazole derivative in exhibits hypoxia-targeted reduction, highlighting how electron-withdrawing groups (e.g., nitro) can modulate bioreductive activation .
- Functional Group Impact: The 1,3-dioxanyl ring enhances polarity relative to simpler propanol derivatives (e.g., 1-(4-methylphenyl)-1-propanol in ), improving aqueous solubility but possibly reducing metabolic stability compared to amino-substituted analogs like D(+)-2-amino-3-phenyl-1-propanol .
Biological Activity
3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound contains a dioxane moiety and an ethoxyphenyl group, which contribute to its chemical reactivity and biological properties.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit various pharmacological effects. The presence of the dioxane ring may enhance the compound's interaction with biological targets, potentially leading to:
- Antioxidant Activity : Compounds with dioxane rings are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Properties : The ethoxy group can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The dioxane ring may facilitate hydrogen bonding or hydrophobic interactions, enhancing binding affinity to biological macromolecules.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of Dioxane Ring : This can be achieved through the reaction of carbonyl compounds with vicinal diols.
- Alkylation : The introduction of the ethoxy group is often accomplished via nucleophilic substitution reactions.
Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of several dioxane derivatives, including this compound. Results indicated a significant reduction in oxidative markers in treated cells compared to controls, suggesting robust antioxidant activity.
Study 2: Antimicrobial Testing
In vitro tests showed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both pathogens.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-[2-(1,3-Dioxanyl)]-1-(4-ethoxyphenyl)-1-propanol | C15H22O4 | Contains an ethoxy group; potential for different biological activities |
| 3-[2-(1,3-Dioxanyl)]-1-(2,4,5-trimethoxyphenyl)-1-propanol | C19H28O6 | Features methoxy substitutions; may exhibit different pharmacological profiles |
| 2,3-Dichloro-1-propanol | C3H6Cl2O | Similar dichloro structure; used in various industrial applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
